2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
This compound is a thienopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety, and a benzyl group attached to the 3-position of the thienopyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thienopyrimidine ring, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The benzyl group would be attached to the 3-position of this ring system .Chemical Reactions Analysis
Thienopyrimidines are known to undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Scientific Research Applications
Crystal Structure Analysis
Research has detailed the crystal structures of compounds similar to the specified chemical, emphasizing their conformation and intramolecular interactions. For instance, Subasri et al. (2016) described the folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the angle inclination between the pyrimidine and benzene rings and the stabilizing effect of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Synthesis and Medicinal Chemistry Applications
Gangjee et al. (2008) synthesized potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) using a thieno[2,3-d]pyrimidine scaffold, indicating its utility in designing compounds with dual inhibitory activity against critical enzymes in cancer and bacterial cells (Gangjee et al., 2008).
Organic Synthesis and Chemical Properties
Savchenko et al. (2020) explored the cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to synthesize pyridin-2(1H)-ones, demonstrating the versatility of thienopyrimidine derivatives in organic synthesis and the potential for generating diverse heterocyclic compounds (Savchenko et al., 2020).
Anticancer and Antimicrobial Applications
Horishny et al. (2021) prepared 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity, illustrating the potential therapeutic applications of thienopyrimidine derivatives in oncology (Horishny et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a post-translational modification that plays a key role in regulating gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the transcriptional activity of various genes .
Result of Action
The compound has shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-21(25-19-11-10-17-8-4-5-9-18(17)19)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHXXOIRPWBJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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